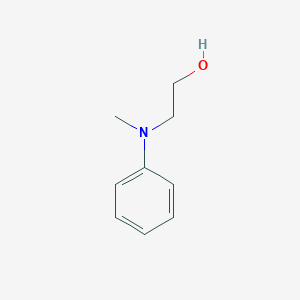

2-(N-Methylanilino)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(N-methylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(7-8-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIZJXNVVJKISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059094 | |

| Record name | Ethanol, 2-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-90-3 | |

| Record name | 2-(Methylphenylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-Methylanilino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(methylphenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-methylanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMETHYL ETHANOL AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48PV5540EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis route for 2-(N-Methylanilino)ethanol from N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 2-(N-Methylanilino)ethanol, a key intermediate in the manufacturing of various dyes and pharmaceutical compounds. The synthesis originates from N-methylaniline and primarily proceeds via two established pathways: reaction with ethylene (B1197577) oxide and N-alkylation with 2-chloroethanol (B45725). This document provides a comprehensive overview of the methodologies, including detailed experimental protocols, comparative quantitative data, and reaction mechanisms.

Overview of Synthetic Routes

The synthesis of this compound from N-methylaniline is most commonly achieved through two distinct chemical reactions:

-

Route 1: Reaction with Ethylene Oxide: This method involves the direct addition of ethylene oxide to N-methylaniline. It is an atom-economical approach, often conducted under pressure and elevated temperatures. The reaction can be catalyzed to improve efficiency and selectivity.

-

Route 2: N-Alkylation with 2-Chloroethanol: This pathway involves a nucleophilic substitution reaction between N-methylaniline and 2-chloroethanol. This method is often favored for its milder reaction conditions and the avoidance of handling gaseous ethylene oxide. Recent developments have focused on environmentally benign protocols, such as using water as a solvent.[1]

Comparative Data of Synthesis Routes

The selection of a synthetic route often depends on factors such as desired yield, purity, safety considerations, and available equipment. The following table summarizes the key quantitative data associated with each primary route, based on typical laboratory-scale preparations.

| Parameter | Route 1: Ethylene Oxide | Route 2: 2-Chloroethanol |

| Typical Yield | 90-95% | 85-92% |

| Purity (Post-Purification) | >98% | >98% |

| Reaction Temperature | 130-160 °C | 80-120 °C |

| Reaction Pressure | 0.3 - 0.5 MPa | Atmospheric |

| Reaction Time | 2-6 hours | 6-12 hours |

| Catalyst | Optional (e.g., Taurine (B1682933), ZnCl₂, NaH₂PO₄)[1] | Often catalyst-free in water[1] |

| Solvent | Typically solvent-free | Water or organic solvent |

| Key Safety Consideration | Handling of toxic and flammable ethylene oxide | Handling of toxic 2-chloroethanol |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two primary routes.

Route 1: Synthesis via Ethylene Oxide

This protocol is adapted from established industrial processes for the hydroxyethylation of anilines.

Materials:

-

N-methylaniline (1.0 mol, 107.15 g)

-

Ethylene oxide (1.05 mol, 46.25 g)

-

Taurine (optional, 0.5-1% by weight of N-methylaniline)

-

Nitrogen gas

Equipment:

-

High-pressure autoclave reactor with stirring, temperature, and pressure controls

-

Ethylene oxide charging system

-

Vacuum distillation apparatus

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to establish an inert atmosphere.

-

Charging the Reactor: N-methylaniline and the optional taurine catalyst are charged into the reactor.

-

Inerting: The reactor is sealed and purged again with nitrogen to remove any residual air.

-

Heating: The mixture is heated to 130-150 °C with constant stirring.

-

Ethylene Oxide Addition: Ethylene oxide is slowly introduced into the reactor, maintaining the pressure at approximately 0.3 MPa. The temperature is carefully controlled and maintained between 150-155 °C.

-

Reaction: After the addition of ethylene oxide is complete, the reaction mixture is held at 150-155 °C for an additional 2-3 hours to ensure complete conversion.

-

Cooling and Depressurization: The reactor is cooled to room temperature, and any excess pressure is carefully vented.

-

Product Isolation: The crude this compound is discharged from the reactor.

-

Purification: The crude product is purified by vacuum distillation to yield a clear, light-yellow oily liquid.

Route 2: Synthesis via 2-Chloroethanol

This protocol is based on green chemistry principles, utilizing water as a solvent.[1]

Materials:

-

N-methylaniline (0.5 mol, 53.58 g)

-

2-Chloroethanol (0.4 mol, 32.2 g)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, N-methylaniline and 2-chloroethanol are mixed with deionized water.

-

Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Solvent Removal: The ethyl acetate is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography to obtain pure this compound.

Reaction Mechanisms and Workflows

The following diagrams illustrate the reaction mechanisms for the two synthetic routes and a general experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound from N-methylaniline and ethylene oxide.

Caption: Reaction mechanism for the N-alkylation of N-methylaniline with 2-chloroethanol.

Caption: General experimental workflow for the synthesis and purification of this compound.

Product Characterization

The final product, this compound, is typically characterized by its physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [2] |

| Appearance | Light yellow to brown clear liquid[3][4] |

| Boiling Point | 229 °C (lit.)[3] |

| Density | 1.06 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.573 (lit.)[3] |

Spectroscopic Data:

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z = 151.[2]

-

Infrared (IR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2800 cm⁻¹), C=C stretches (aromatic, ~1600-1450 cm⁻¹), and C-N and C-O stretches (~1300-1000 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include those for the aromatic protons, the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms, the methyl protons, and the hydroxyl proton.

-

¹³C NMR: Expected signals include those for the aromatic carbons, the two distinct methylene carbons, and the methyl carbon.

-

Safety Considerations

-

N-methylaniline: Toxic and combustible. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Ethylene oxide: Extremely flammable and toxic. Requires specialized equipment and handling procedures.

-

2-Chloroethanol: Toxic and a skin and eye irritant. Handle with caution in a fume hood and wear appropriate PPE.

All experimental procedures should be conducted by trained personnel in a properly equipped laboratory, following all relevant safety guidelines.

References

- 1. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]

- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. echemi.com [echemi.com]

Physical and chemical properties of 2-(N-Methylanilino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-Methylanilino)ethanol, also known as N-methyl-N-phenylethanolamine, is an aromatic amino alcohol with a range of applications in chemical synthesis and potential relevance in drug discovery. Its structure, featuring a tertiary amine and a primary alcohol, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its potential biological significance within the broader class of N-aryl aminoethanols.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 93-90-3 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(2-Hydroxyethyl)-N-methylaniline, N-Methyl-N-phenylethanolamine, Phenylmethylethanolamine | [1] |

Physical Properties

| Property | Value | Reference |

| Appearance | Light yellow to brown clear liquid | [2] |

| Boiling Point | 229 °C (lit.) | |

| Melting Point | 77 °C | |

| Density | 1.06 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.573 (lit.) | |

| Flash Point | >110 °C (>230 °F) | |

| Vapor Pressure | 0.00559 mmHg at 25°C | |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether. | |

| pKa | 14.79 ± 0.10 (Predicted) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-methylaniline with ethylene (B1197577) oxide. The following protocol is a representative procedure.

dot

Caption: A generalized workflow for the synthesis and purification of this compound.

Materials:

-

N-methylaniline

-

Ethylene oxide

-

Taurine (B1682933) (catalyst)[3]

-

Nitrogen gas (for inert atmosphere)

-

Dichloromethane (B109758) (or other suitable organic solvent for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer

-

Heating mantle with magnetic stirrer

-

Gas inlet for nitrogen

-

Pressure-equalizing dropping funnel (or gas dispersion tube for gaseous ethylene oxide)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a condenser, a thermometer, a magnetic stir bar, and a gas inlet is charged with N-methylaniline. A catalytic amount of taurine is added.[3] The system is flushed with nitrogen to establish an inert atmosphere.

-

Reaction: The mixture is heated to approximately 100-150 °C with stirring.[3] Ethylene oxide is then slowly introduced into the reaction mixture. The temperature should be carefully monitored and controlled as the reaction is exothermic. The reaction is typically allowed to proceed for 2-6 hours.[3]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The crude product is diluted with an organic solvent such as dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation. The fraction collected at the appropriate boiling point and pressure will be the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the alcohol and the C-N and aromatic C-H stretches.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Biological and Pharmacological Relevance

While specific studies on the biological activity of this compound are limited, the broader class of N-aryl aminoethanols has been investigated for various pharmacological properties. This suggests potential areas of interest for drug development professionals.

dot

Caption: A hypothetical signaling pathway potentially modulated by N-aryl aminoethanol derivatives.

Derivatives of N-aryl aminoethanols have shown promise in several therapeutic areas:

-

Antihypertensive Activity: Some N-aryl aminoethanol derivatives have been investigated for their effects on blood pressure, potentially through modulation of adrenergic receptors.

-

Antimicrobial Properties: The structural motif of N-aryl aminoethanols is present in compounds with demonstrated antibacterial and antifungal activities.[4][5]

-

Kinase Inhibition: The N-aryl group can interact with the ATP-binding site of various kinases, making this class of compounds interesting for the development of kinase inhibitors in oncology and other diseases.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct biological activities are not extensively documented, the broader class of N-aryl aminoethanols presents intriguing possibilities for drug discovery, particularly in the areas of cardiovascular and infectious diseases, as well as oncology. The experimental protocols and data presented in this guide are intended to support further research and development efforts in these fields.

References

- 1. This compound | C9H13NO | CID 62340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]

- 4. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

2-(N-Methylanilino)ethanol structural formula and molecular weight

An In-depth Technical Guide to 2-(N-Methylanilino)ethanol

This technical guide provides a comprehensive overview of this compound, a chemical compound used primarily as an intermediate in the synthesis of dyes.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and safety data.

Chemical Structure and Identification

This compound is an organic compound featuring a phenyl group, a secondary amine, and a primary alcohol. Its structure consists of an ethanol (B145695) group attached to the nitrogen atom of N-methylaniline.

Structural Formula:

(Note: This is a simplified text representation of the chemical structure.)

The key identifiers and molecular details of the compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 93-90-3[2] |

| Molecular Formula | C9H13NO[1][2] |

| SMILES | CN(CCO)C1=CC=CC=C1[2] |

| InChI Key | VIIZJXNVVJKISZ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 151.21 g/mol [1][2] |

| Appearance | Light yellow oily transparent liquid[1] |

| Density | 1.06 g/mL at 25 °C[1] |

| Boiling Point | 229 °C[1] |

| Flash Point | >230°F (>110°C)[1] |

| Refractive Index | n20/D 1.573[1] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether[1] |

Experimental Protocols

Synthesis of this compound

A common production method for this compound involves the hydroxylation of N-methylaniline with ethylene (B1197577) oxide.[1]

Methodology:

-

105 kg of N-methylaniline is added to a reaction vessel.

-

The vessel is heated to 130 °C, and the internal atmosphere is purged with nitrogen to replace the air.

-

The temperature is raised to 150-152 °C.

-

At a pressure of approximately 0.3 MPa, 50 kg of ethylene oxide is introduced into the vessel in batches.

-

After the addition of ethylene oxide is complete, the reaction mixture is maintained at a temperature of 150-155 °C for 3 hours to ensure the reaction goes to completion.[1]

-

This process yields 150-155 kg of N-Hydroxyethyl-N-methylaniline, also known as this compound.[1]

Caption: Synthesis workflow for this compound.

Toxicological and Safety Data

Understanding the toxicology and safety profile is essential for handling this chemical in a research environment.

Acute Toxicity

| Type of Test | Route of Exposure | Species | Dose |

| LD50 (Lethal Dose, 50%) | Oral | Rat | 2830 mg/kg[3] |

| LD50 (Lethal Dose, 50%) | Dermal (Skin) | Rabbit | 3250 uL/kg[3] |

Safety and Hazards

The compound is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it has the following hazard statements:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Handling recommendations include:

-

Wearing suitable protective clothing, gloves, and eye/face protection.[1]

-

In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

The logical workflow for handling a chemical exposure is outlined below.

Caption: Basic safety protocol for chemical exposure.

Applications and Relevance

This compound is primarily utilized as a chemical intermediate. Its main application is in the manufacturing of dyes, such as Cationic Blue X-GRRL and Cationic Pink FG.[1] While not a drug itself, its structural motifs could be of interest to medicinal chemists for derivatization and incorporation into larger, pharmacologically active molecules. However, literature specifically detailing its use in signaling pathways or as a direct pharmacological agent is not prevalent.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(N-Methylanilino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(N-Methylanilino)ethanol. The information is tailored for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization and quality control. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: N-Methyl-N-(2-hydroxyethyl)aniline, 2-(Methylphenylamino)ethanol[1]

-

CAS Number: 93-90-3

-

Molecular Formula: C₉H₁₃NO[1]

-

Molecular Weight: 151.21 g/mol [1]

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and Mass Spec data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound, based on the analysis of structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.30 | m | 2H | Ar-H (meta) |

| ~6.70 - 6.80 | m | 3H | Ar-H (ortho, para) |

| ~3.75 | t | 2H | -CH₂-OH |

| ~3.40 | t | 2H | -N-CH₂- |

| ~2.95 | s | 3H | N-CH₃ |

| ~2.50 (variable) | br s | 1H | -OH |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~148.5 | Ar-C (C-N) |

| ~129.0 | Ar-C (meta) |

| ~117.0 | Ar-C (para) |

| ~112.5 | Ar-C (ortho) |

| ~60.5 | -CH₂-OH |

| ~54.0 | -N-CH₂- |

| ~38.0 | N-CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Broad | O-H stretch (alcohol) |

| 3060 - 3030 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1500 | Strong | C=C stretch (aromatic ring) |

| 1360 | Medium | C-N stretch (aromatic amine) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below is based on the NIST WebBook for this compound.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [M - CH₂OH]⁺ |

| 106 | High | [M - CH₂CH₂OH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

GC Conditions: Use a GC system equipped with a capillary column (e.g., HP-5MS). A typical temperature program would start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 2-(N-Methylanilino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(N-Methylanilino)ethanol in water and common organic solvents. Due to a lack of readily available quantitative data in peer-reviewed literature and chemical databases, this document focuses on providing detailed experimental protocols for researchers to accurately determine its solubility.

Overview of this compound

This compound, with the chemical formula C₉H₁₃NO, is a light yellow oily transparent liquid. It is primarily used as a dye intermediate[1]. Understanding its solubility is crucial for its application in synthesis, formulation, and quality control processes.

Qualitative Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics:

-

Water: Slightly soluble[1].

-

Ethanol (B145695): Soluble[1].

-

Ether: Soluble[1].

While this qualitative information is a useful starting point, precise quantitative data is often necessary for research and development purposes. The following sections outline detailed experimental procedures to obtain this data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound (e.g., in g/100 mL or mol/L) in various solvents is not extensively documented. The following table is provided as a template for researchers to populate with their own experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Water | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

| Diethyl Ether | 25 | Data to be determined | Data to be determined | e.g., Spectroscopic Method |

| Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Spectroscopic Method |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended. The choice of method may depend on the solvent, the required precision, and available laboratory equipment.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, thermostated vessel (e.g., a glass flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solute to settle, resulting in a saturated solution with an excess of the solute.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the undissolved portion.

-

Quantification: Analyze the concentration of this compound in the sample using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the solubility based on the determined concentration and the volume of the sample.

Gravimetric Method

This method is suitable for determining the solubility of a liquid in a volatile solvent.

Methodology:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, ensuring a small amount of undissolved solute remains.

-

Sampling: Carefully transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the sample under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the non-volatile solute, this compound, remains.

-

Weighing: Accurately weigh the container with the remaining solute.

-

Calculation: The mass of the dissolved solute is the final mass minus the initial mass of the container. The solubility can then be expressed as grams of solute per volume or mass of the solvent.

General Procedure for Qualitative and Semi-Quantitative Solubility Assessment

For a rapid assessment of solubility, a simple test tube method can be employed.

Methodology:

-

Initial Test: Add approximately 0.1 mL of this compound to 3 mL of the solvent in a test tube.

-

Observation: Vigorously shake the test tube for about 30 seconds and observe if the solute dissolves completely.

-

Classification:

-

Soluble: If the solute dissolves completely.

-

Slightly Soluble: If a portion of the solute dissolves.

-

Insoluble: If the solute does not appear to dissolve.

-

-

pH Test (for aqueous solutions): If the compound is soluble in water, test the resulting solution with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.

Factors Influencing Solubility

Researchers should consider the following factors when determining and reporting the solubility of this compound:

-

Temperature: Solubility is highly dependent on temperature. It is crucial to control and report the temperature at which the solubility is determined.

-

pH (for aqueous solutions): As an amino alcohol, the solubility of this compound in water is expected to be pH-dependent. Its basic amino group can be protonated at acidic pH, potentially increasing its aqueous solubility.

-

Purity of Solute and Solvent: The presence of impurities can significantly affect solubility measurements. Ensure high-purity materials are used for accurate results.

-

Polymorphism: If the compound can exist in different crystalline forms, each form may have a different solubility.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While qualitative data suggests it is slightly soluble in water and soluble in ethanol and ether, this guide equips researchers with the necessary experimental protocols to obtain precise, quantitative solubility data. Accurate solubility data is essential for the effective use of this compound in various scientific and industrial applications.

References

Health and Safety Profile of 2-(N-Methylanilino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive overview of the available health and safety information for 2-(N-Methylanilino)ethanol (CAS No. 93-90-3). The information herein is intended to support safe handling, risk assessment, and further toxicological investigation of this compound. Due to a scarcity of detailed experimental studies specifically on this compound, this guide also incorporates data on structurally related substituted anilines to infer potential toxicological mechanisms. All quantitative data is presented in structured tables, and generalized experimental protocols based on standard guidelines are provided for key toxicological endpoints.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for assessing its potential hazards and determining appropriate handling procedures.

| Property | Value | Reference |

| Molecular Formula | C9H13NO | [1] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Appearance | Light yellow oily transparent liquid | [1] |

| Density | 1.06 g/mL at 25 °C | [1] |

| Boiling Point | 229 °C | [1] |

| Flash Point | >230°F (>110°C) | [1] |

| Vapor Pressure | 0.00559 mmHg at 25°C | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether | [1] |

| Refractive Index (n20/D) | 1.573 | [1] |

Toxicological Data

The available toxicological data for this compound primarily indicates acute toxicity upon ingestion and irritant properties.

Acute Toxicity

| Endpoint | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 2830 mg/kg | Rat | Oral | [3] |

Details of the toxic effects beyond the lethal dose were not reported in the available literature.

Hazard Classifications

Globally Harmonized System (GHS) classifications provide a standardized assessment of the hazards associated with a chemical.[2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test that uses a minimal number of animals to achieve a statistically robust estimate of the LD50.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days prior to dosing.

-

Fasting: Animals are fasted (food, but not water, is withheld) for a defined period before administration of the test substance.

-

Dose Administration: A single animal is dosed with the test substance via gavage. The starting dose is selected based on available information, or a default value is used.

-

Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

-

Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor. This process is continued until the stopping criteria are met.

-

Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.

In Vivo Skin Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation of the Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application of the Test Substance: A small amount (e.g., 0.5 mL for a liquid) of the undiluted test substance is applied to a small area of the clipped skin. The treated area is then covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., the Draize scale).

-

Classification: The substance is classified as a skin irritant if the mean scores for erythema or edema exceed a certain threshold.

In Vivo Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Application of the Test Substance: A small amount (e.g., 0.1 mL for a liquid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The ocular reactions are scored according to a standardized scale.

-

Reversibility: The reversibility of any observed effects is also assessed.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Mechanistic Insights and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are not available, the broader class of substituted anilines offers insights into potential mechanisms of toxicity.

Proposed Metabolic Activation and Toxicity Pathway

The toxicity of many aniline (B41778) derivatives is linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can lead to the formation of reactive metabolites that can cause cellular damage.

References

Literature review on the discovery of 2-(N-Methylanilino)ethanol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(N-Methylanilino)ethanol, also known as N-methyl-N-phenylethanolamine, is a significant chemical intermediate with applications in the synthesis of dyes and various organic compounds. This technical guide provides a comprehensive overview of the core synthetic methodology for this compound, focusing on the well-established industrial production route. Detailed experimental protocols for the synthesis of the key precursor, N-methylaniline, and its subsequent conversion to this compound are presented. Additionally, a compilation of its key physicochemical properties is provided in a tabular format for easy reference.

Introduction

The discovery and development of synthetic routes to versatile chemical intermediates are fundamental to the advancement of organic chemistry and its industrial applications. This compound serves as a valuable building block in the chemical industry, primarily utilized in the manufacturing of cationic dyes. This guide delves into the foundational synthesis of this compound, providing a practical resource for professionals in chemical research and development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1, compiled from various chemical data sources.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molar Mass | 151.21 g/mol |

| Appearance | Light yellow to brown oily, transparent liquid |

| Density | 1.06 g/mL at 25 °C |

| Boiling Point | 229 °C |

| Melting Point | 77 °C |

| Refractive Index (n20/D) | 1.573 |

| Flash Point | >230 °F (>110 °C) |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether |

Core Synthesis Pathway

The most prevalent and industrially significant method for the synthesis of this compound involves a two-step process:

-

Synthesis of the precursor, N-methylaniline, via the reaction of aniline (B41778) with methanol (B129727).

-

Reaction of N-methylaniline with ethylene (B1197577) oxide to yield this compound.

A schematic of this synthetic pathway is illustrated in the following diagram.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of N-Methylaniline from Aniline and Methanol

This procedure is based on established industrial methods for the N-methylation of aniline.

Objective: To synthesize N-methylaniline by reacting aniline with methanol in the presence of a catalyst.

Materials:

-

Aniline (93 g, 1.0 mole)

-

Methanol (64 g, 2.0 moles)

-

Cr-Cu-Mn-O catalyst (or other suitable copper-based catalyst) (5.0 g)

-

Autoclave (500 mL) equipped with a stirrer

Procedure:

-

Charge the 500 mL autoclave with 93 g of aniline, 64 g of methanol, and 5.0 g of the Cr-Cu-Mn-O catalyst.

-

Seal the autoclave and stir the mixture.

-

Heat the reaction mixture to a temperature in the range of 200-250 °C. The reaction is typically carried out under the saturated pressure of methanol at the reaction temperature, which is generally between 50 and 150 atmospheres.

-

Maintain the reaction at the specified temperature and pressure for a sufficient time to ensure complete conversion.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Filter the liquid reaction mixture to separate the catalyst.

-

Purify the crude N-methylaniline by distillation under reduced pressure.

Expected Outcome: A high purity of N-methylaniline is obtained, with minimal formation of the N,N-dimethylaniline byproduct.

Synthesis of this compound from N-Methylaniline and Ethylene Oxide

This protocol describes the hydroxylation of N-methylaniline using ethylene oxide.

Objective: To synthesize this compound by reacting N-methylaniline with ethylene oxide.

Materials:

-

N-methylaniline (105 kg)

-

Ethylene oxide (50 kg)

-

Reaction vessel equipped with heating and pressure control

-

Nitrogen gas supply

Procedure:

-

Add 105 kg of N-methylaniline to the reaction vessel.

-

Heat the N-methylaniline to 130 °C.

-

Replace the air in the reaction vessel with nitrogen gas to create an inert atmosphere.

-

Increase the temperature to 150-152 °C.

-

Introduce approximately 50 kg of ethylene oxide into the reaction vessel in batches, maintaining a pressure of around 0.3 MPa or less.

-

After the addition of ethylene oxide is complete, maintain the reaction mixture at a temperature of 150-155 °C for 3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to obtain the crude this compound.

-

The product can be further purified by distillation if required.

Expected Outcome: The reaction yields N-Hydroxyethyl-N-methylaniline (this compound).

Logical Workflow for Synthesis

The logical progression from starting materials to the final product is outlined in the following workflow diagram.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the reaction of N-methylaniline with ethylene oxide. The precursor, N-methylaniline, is efficiently synthesized from aniline and methanol. The protocols and data presented in this guide offer a foundational understanding for the laboratory-scale synthesis and characterization of this important chemical intermediate. The provided diagrams illustrate the key chemical transformations and the logical flow of the experimental procedures, serving as a valuable resource for chemists and researchers in the field.

Commercial suppliers of high-purity 2-(N-Methylanilino)ethanol

An In-depth Technical Guide to Commercial Suppliers of High-Purity 2-(N-Methylanilino)ethanol

For researchers, scientists, and professionals in drug development, sourcing high-purity chemical reagents is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive overview of commercial suppliers for high-purity this compound (CAS No. 93-90-3), including available purity levels, analytical methodologies for quality control, and a general workflow for procurement and verification.

Commercial Supplier and Product Specifications

The following table summarizes the specifications of this compound available from various commercial suppliers. This data is compiled from publicly available information on supplier websites. It is crucial to consult the supplier's most recent certificate of analysis for lot-specific data.

| Supplier | Product Number | Purity Specification(s) | Analytical Method(s) |

| TCI America | H0359 | >97.0% | Nonaqueous Titration |

| min. 95.0% | Gas Chromatography (GC) | ||

| AK Scientific, Inc. | J91565 | 98% | Not specified |

| Key Organics | AS-14307 | >99% | Not specified |

Experimental Protocols for Quality Control

To ensure the purity and identity of this compound, a series of analytical tests are typically performed. The following are generalized protocols for common analytical techniques used for quality control.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable for separating this compound from potential impurities.

-

Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.

-

Injection: A small volume of the sample, either neat or diluted in a suitable solvent (e.g., methanol, ethanol), is injected into the GC. Both split/splitless and direct injection methods can be employed.

-

Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

-

Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks to determine the purity.

Purity Assessment by Nonaqueous Titration

This method is suitable for determining the purity of basic substances like amines.

Methodology:

-

Titrant: A standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid).

-

Solvent: A suitable non-aqueous solvent that dissolves the sample and does not interfere with the titration.

-

Indicator: A visual indicator or a potentiometric endpoint detection system is used.

-

Procedure: A precisely weighed amount of this compound is dissolved in the solvent and titrated with the standardized acid solution. The volume of titrant required to reach the endpoint is used to calculate the purity.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the identity of the compound by identifying its functional groups.

Methodology:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Analysis: The sample is scanned with infrared radiation, and the resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the molecule.

-

Interpretation: The presence of characteristic peaks for O-H, C-N, and aromatic C-H bonds helps to confirm the structure of this compound.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and verifying the quality of high-purity this compound for research and development purposes.

Caption: Sourcing and Quality Control Workflow for High-Purity Reagents.

Methodological & Application

Application Notes and Protocols for the Use of 2-(N-Methylanilino)ethanol as a Dye Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(N-Methylanilino)ethanol as a key intermediate in the synthesis of cationic azo dyes. The following sections detail the physicochemical properties of this intermediate, provide step-by-step experimental protocols for dye synthesis, and discuss the potential applications and biological significance of the resulting dye molecules.

Physicochemical Properties of this compound

This compound is a versatile bifunctional molecule containing a secondary amine and a primary alcohol. Its aromatic nature and the presence of the nucleophilic nitrogen and hydroxyl groups make it an excellent coupling component in the synthesis of various dyes. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 93-90-3 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [2] |

| Appearance | Light yellow to brown oily liquid[1] |

| Boiling Point | 229 °C[1] |

| Density | 1.06 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.573[1] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether[1] |

Synthesis of Cationic Azo Dyes using this compound

This compound is a crucial precursor for the synthesis of cationic dyes, such as Cationic Blue X-GRRL (C.I. Basic Blue 41:1)[3]. The general synthesis strategy involves a three-step process:

-

Diazotization of a primary aromatic amine.

-

Azo coupling of the resulting diazonium salt with this compound.

-

Quaternization of the tertiary amine in the dye molecule to introduce a permanent positive charge.

The following protocols provide a detailed methodology for the synthesis of a representative cationic blue dye analogous to Cationic Blue X-GRRL.

Experimental Protocols

Protocol 1: Synthesis of a Cationic Blue Azo Dye

This protocol details the synthesis of a cationic blue dye using 6-methoxybenzo[d]thiazol-2-amine as the diazo component and this compound as the coupling component.

Materials:

-

6-methoxybenzo[d]thiazol-2-amine

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

This compound

-

Sodium acetate (B1210297)

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Ice

-

Distilled water

-

Ethanol

Step 1: Diazotization of 6-methoxybenzo[d]thiazol-2-amine

-

In a 250 mL beaker, suspend a molar equivalent of 6-methoxybenzo[d]thiazol-2-amine in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve a slight molar excess (1.1 equivalents) of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature between 0-5 °C throughout the addition.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt solution is now complete.

Step 2: Azo Coupling

-

In a separate 500 mL beaker, dissolve one molar equivalent of this compound in a dilute acetic acid solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring.

-

Add a saturated solution of sodium acetate to maintain a slightly acidic pH (around 4-5) to facilitate the coupling reaction.

-

A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts.

Step 3: Quaternization

-

Suspend the washed and dried azo dye in a suitable solvent (e.g., ethanol).

-

Add a molar excess of dimethyl sulfate to the suspension.

-

Heat the reaction mixture under reflux for several hours. The progress of the quaternization can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and isolate the cationic dye by filtration.

-

Wash the product with a suitable solvent to remove any unreacted dimethyl sulfate and dry the final product.

Note on "Cationic Pink FG": Initial searches suggested this compound as an intermediate for Cationic Pink FG (Basic Red 13)[1]. However, more detailed synthesis information for Basic Red 13 indicates its production involves the condensation of 1,3,3-Trimethyl-2-methyleneindoline and 4-((2-Chloroethyl)(methyl)amino)benzaldehyde[4]. Therefore, this compound is not a precursor for Cationic Pink FG.

Quantitative Data

Quantitative data for the synthesis of cationic dyes using this compound is not extensively available in public literature. However, Table 2 provides a summary of the known properties of a commercially available dye, Cationic Blue X-GRRL, which is structurally related to the dye synthesized in Protocol 1.

Table 2: Properties of Cationic Blue X-GRRL (C.I. Basic Blue 41:1) [3][5][6]

| Property | Value |

| CAS Number | 12270-13-2[3][6] |

| Molecular Formula | C₂₀H₂₆N₄O₆S₂ / C₂₁H₂₇ClN₄O₃S[6] |

| Appearance | Dark blue/violet powder[6] |

| Solubility in Water (20 °C) | 40 g/L[5] |

| Light Fastness | 6-7[3] |

| λmax | 617 nm |

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the components in the preparation of a cationic azo dye.

Caption: General workflow for the synthesis of a cationic azo dye.

Caption: Logical relationship of reactants and steps for dye synthesis.

Biological Activity and Applications

Azo dyes are a well-established class of compounds with a broad range of applications, primarily as colorants in the textile, leather, and paper industries. Cationic azo dyes, in particular, are used for dyeing acrylic fibers[7].

The biological activities of azo compounds have been a subject of interest in drug development. Some azo dyes have been reported to exhibit antimicrobial and antifungal properties. The specific substituents on the aromatic rings can significantly influence their biological activity. While specific studies on the signaling pathways affected by dyes derived from this compound are not available in the current literature, the general class of azo compounds has been investigated for various therapeutic potentials. The introduction of the permanent cationic charge in these molecules could potentially enhance their interaction with negatively charged biological membranes, a strategy sometimes employed in the design of antimicrobial agents. Further research is required to explore the specific biological effects and potential therapeutic applications of dyes synthesized using this compound.

References

- 1. This compound [chembk.com]

- 2. This compound | C9H13NO | CID 62340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cationic Blue X-GRRL, C.I. 11105 [xcwydyes.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. China Cationic Blue X-GRL Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 6. Cationic Blue X-GRL-Cationic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 7. Cationic Blue X-Grrl Basic Blue 41 [pigment-dye.com]

The Role of 2-(N-Methylanilino)ethanol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(N-Methylanilino)ethanol is a versatile bifunctional molecule that finds its primary application in organic synthesis as a key intermediate, particularly in the production of dyestuffs. Its structure, featuring a secondary amine, a phenyl ring, and a primary alcohol, allows it to serve as a nucleophilic coupling component in the synthesis of various chromophores. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes, which constitute its most significant industrial application. While its use in pharmaceutical synthesis is not widely documented, its structural motifs are present in various bioactive molecules, suggesting potential for future applications in drug discovery.

Introduction

This compound, also known as N-methyl-N-(2-hydroxyethyl)aniline, is an aromatic amino alcohol. Its utility in organic synthesis is principally centered on its role as a precursor in the chemical industry. The presence of both a nucleophilic secondary amine and a hydroxyl group allows for a range of chemical transformations, making it a valuable building block for more complex molecules. The most prominent application of this compound is as a coupling component in the synthesis of azo dyes, a large and commercially important class of colored organic compounds.

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of azo dyes, where it acts as a coupling agent. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, such as this compound.

Synthesis of Disperse Dyes

Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester. This compound can be used as a coupling component to produce a variety of disperse dyes. The general reaction scheme involves the coupling of a diazonium salt with this compound. The specific color of the resulting dye is dependent on the nature of the aromatic amine used for diazotization.

Synthesis of Cationic Dyes

Cationic dyes are ionic dyes that carry a positive charge and are used for dyeing materials such as acrylic fibers. This compound is a key precursor for the synthesis of cationic dyes like Cationic Blue X-GRRL (also known as Basic Blue 41). The synthesis involves an azo coupling reaction followed by a quaternization step to introduce the positive charge.

Data Presentation

The following table summarizes the key applications of this compound in the synthesis of different classes of dyes.

| Application | Dye Class | General Reaction | Key Reactants |

| Coupling Component | Disperse Dyes | Azo Coupling | Diazonium Salt, this compound |

| Precursor | Cationic Dyes | Azo Coupling & Quaternization | Diazotized Heterocyclic Amine, this compound, Alkylating Agent |

Experimental Protocols

General Protocol for the Synthesis of Azo Disperse Dyes

This protocol outlines a general procedure for the synthesis of an azo disperse dye using this compound as the coupling component. The specific aromatic amine used for diazotization will determine the final color of the dye.

Step 1: Diazotization of a Primary Aromatic Amine

-

In a beaker, dissolve the chosen primary aromatic amine (1.0 equivalent) in an aqueous solution of hydrochloric acid.

-

Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (B80452) (1.0 equivalent) dropwise to the cooled amine solution with constant stirring.

-

Maintain the temperature between 0-5 °C throughout the addition.

-

After the addition is complete, continue stirring for an additional 15-30 minutes to ensure complete formation of the diazonium salt solution. This solution should be used immediately in the next step.

Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve this compound (1.0 equivalent) in a suitable solvent, such as ethanol (B145695) or a dilute aqueous base.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cooled solution of this compound with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts.

-

The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Proposed Synthesis of a Cationic Azo Dye (e.g., a Cationic Blue Dye)

This protocol describes a plausible synthetic route for a cationic blue dye, based on the known synthesis of similar dyes, using this compound.

Step 1: Diazotization of a Heterocyclic Amine

-

Prepare a diazonium salt solution of a suitable heterocyclic amine (e.g., an aminobenzothiazole derivative) following the procedure outlined in Protocol 4.1, Step 1.

Step 2: Azo Coupling Reaction

-

Couple the diazonium salt with this compound as described in Protocol 4.1, Step 2, to form the neutral azo dye intermediate.

Step 3: Quaternization

-

Dissolve the azo dye intermediate from Step 2 in a suitable solvent.

-

Add an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide (e.g., methyl iodide), to the solution.

-

Heat the reaction mixture under reflux for a specified period to effect quaternization of the tertiary amine, introducing a positive charge.

-

After cooling, the cationic dye can be precipitated by the addition of a suitable counterion salt (e.g., sodium chloride) and isolated by filtration.

-

Purification can be achieved by recrystallization.

Visualizations

Caption: General workflow for the synthesis of an azo dye.

Caption: General reaction scheme for azo dye synthesis.

Conclusion

This compound is a valuable and established intermediate in the synthesis of azo dyes, contributing to the production of a wide range of colors for various applications. The straightforward and well-understood diazotization and azo coupling reactions allow for the reliable synthesis of both disperse and cationic dyes. While its application is currently concentrated in the dye industry, the presence of its structural features in other classes of organic molecules suggests that its synthetic utility may be expanded in the future. The protocols provided herein offer a foundational understanding for researchers and professionals working in the field of organic synthesis and materials science.

Application Notes and Protocols: Reaction of 2-(N-Methylanilino)ethanol with Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of 2-(N-Methylanilino)ethanol with ethylene (B1197577) oxide. This reaction, a type of ethoxylation, yields a range of polyoxyethylene ethers with tunable hydrophilic-lipophilic properties. These products have potential applications in various fields, including as surfactants, emulsifiers, and potentially as excipients in drug delivery systems to enhance solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The protocols provided herein are based on established methodologies for the ethoxylation of secondary amines and amino alcohols, offering a foundation for laboratory-scale synthesis and optimization.

Introduction

The reaction of this compound with ethylene oxide is a nucleophilic ring-opening reaction. The lone pair of electrons on the nitrogen atom of this compound attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring and the formation of a new hydroxyethyl (B10761427) group attached to the nitrogen. This process can be repeated to add multiple ethylene oxide units, forming a polyoxyethylene chain. The length of this chain can be controlled by the stoichiometry of the reactants.

The resulting products, polyethoxylated this compound derivatives, are amphiphilic molecules possessing both a hydrophobic N-methylanilino group and a hydrophilic polyoxyethylene chain. This dual nature imparts surfactant properties, making them of interest for applications requiring the stabilization of emulsions and dispersions. In the context of drug development, such non-ionic surfactants are explored as excipients to improve the solubility and oral bioavailability of poorly water-soluble drugs.[1] The process of adding polyethylene (B3416737) glycol (PEG) chains to molecules, known as PEGylation, is a common strategy in the pharmaceutical industry to enhance the water solubility and circulatory half-life of non-polar organic compounds.[2]

Reaction Mechanism and Logical Workflow

The reaction proceeds via a base-catalyzed nucleophilic addition. The base deprotonates the hydroxyl group of this compound, increasing its nucleophilicity. The resulting alkoxide then attacks the ethylene oxide ring. Subsequent reactions can occur at the newly formed terminal hydroxyl group, leading to chain elongation.

Diagram 1: Reaction of this compound with Ethylene Oxide

Caption: General reaction scheme for the ethoxylation of this compound.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for the synthesis of polyethoxylated this compound.

Quantitative Data

Precise quantitative data for the reaction of this compound with ethylene oxide is not extensively available in peer-reviewed literature. However, based on analogous ethoxylation of N-alkylanilines and other amino alcohols, the following table provides expected ranges for key reaction parameters and potential outcomes. Researchers should use this data as a starting point for optimization.

| Parameter | Value Range | Notes |

| Reactant Ratio (Ethylene Oxide : Amine) | 1:1 to 10:1 (molar) | Determines the average degree of ethoxylation. |

| Catalyst Loading (e.g., KOH) | 0.1 - 1.0 mol% | Higher loading can increase reaction rate but may lead to side products. |

| Temperature | 120 - 180 °C | Higher temperatures increase reaction rate but may affect product color and purity. |

| Pressure | 2 - 10 bar | Necessary to maintain ethylene oxide in the liquid phase and enhance reaction rate. |

| Reaction Time | 2 - 24 hours | Dependent on temperature, pressure, catalyst, and desired degree of ethoxylation. |

| Expected Yield | 70 - 95% | Yield can be influenced by reaction conditions and purification methods. |

Experimental Protocols

The following protocols are generalized procedures for the synthesis of mono- and polyethoxylated this compound. Caution: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment and a thorough understanding of the safety procedures for handling this substance.

Synthesis of 2-(N-Methyl-N-(2-hydroxyethyl)anilino)ethanol (Mono-ethoxylation)

Materials:

-

This compound

-

Ethylene oxide

-

Potassium hydroxide (B78521) (KOH) or Sodium methoxide (B1231860) (NaOMe)

-

Anhydrous Toluene (or solvent-free)

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

-

Standard laboratory glassware for work-up and purification.

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.

-

Charging the Reactor: To the autoclave, add this compound (1.0 eq) and the base catalyst (e.g., KOH, 0.01 eq). If using a solvent, add anhydrous toluene.

-

Inerting the Reactor: Seal the reactor and purge with an inert gas (e.g., nitrogen) three times to remove any air.

-

Reaction Conditions: Heat the stirred mixture to the desired temperature (e.g., 140 °C).

-

Ethylene Oxide Addition: Slowly introduce ethylene oxide (1.0 - 1.1 eq) into the reactor, maintaining the desired pressure (e.g., 5 bar). The addition is typically exothermic, so monitor the temperature and pressure carefully.

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified time (e.g., 4-8 hours). The reaction progress can be monitored by observing the pressure drop as ethylene oxide is consumed.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent any unreacted ethylene oxide into a suitable scrubber.

-

Purge the reactor with inert gas.

-

Transfer the reaction mixture to a round-bottom flask.

-

Neutralize the catalyst with a weak acid (e.g., acetic acid or by bubbling CO2).

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Synthesis of Polyethoxylated this compound

The procedure is similar to the mono-ethoxylation protocol, with the primary difference being the molar ratio of ethylene oxide to this compound.

Modifications to the Protocol:

-

Reactant Ratio: Increase the molar equivalents of ethylene oxide based on the desired average degree of ethoxylation (e.g., 3, 5, or 10 equivalents).

-

Reaction Time: The reaction time will likely need to be extended to ensure complete consumption of the ethylene oxide.

-

Purification: Purification of the resulting mixture of polyethoxylates is typically achieved by removing the catalyst and any unreacted starting material. Characterization will reveal a distribution of oligomers.

Applications and Future Directions

The ethoxylated derivatives of this compound are non-ionic surfactants with a range of potential applications.

-

Industrial Applications: These compounds can be used as emulsifiers, wetting agents, and dispersants in various formulations, including agrochemicals, coatings, and inks.

-

Drug Development:

-

Solubilizing Excipients: The amphiphilic nature of these molecules makes them potential candidates for use as excipients in pharmaceutical formulations to enhance the solubility and dissolution rate of poorly water-soluble drugs.[1] They can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

-

Permeation Enhancers: The polyoxyethylene chains may interact with cell membranes, potentially enhancing the permeation of co-administered drugs.

-